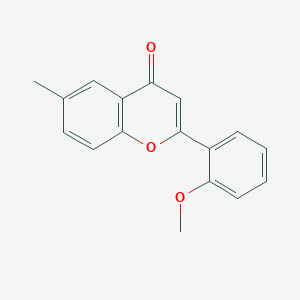

2-(2-Methoxyphenyl)-6-methylchromen-4-one

Descripción general

Descripción

2-(2-Methoxyphenyl)-6-methylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the sixth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-methylchromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the desired chromen-4-one derivative.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated chromen-4-one precursor in the presence of a palladium catalyst and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Methoxyphenyl)-6-methylchromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 2-(2-Methoxyphenyl)-6-methylchromen-4-one exhibits promising anticancer properties. Several studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action: The compound may inhibit cell proliferation and induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Study:

In vitro assays showed that the compound reduced the viability of MCF-7 cells with an IC50 value of approximately 15 µM, indicating significant cytotoxicity against cancer cells .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Testing Method: DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to assess free radical scavenging activity.

Data Summary Table:

| Test Method | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Assay | 25 |

This data suggests that the compound can effectively scavenge free radicals, contributing to its potential health benefits.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. The compound may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.

Case Study:

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent .

Cosmetic Industry

Due to its UV-absorbing properties, this compound is being explored for use in cosmetic formulations. Its ability to protect skin from UV radiation makes it a valuable ingredient in sunscreens and other skincare products.

Data Summary Table:

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyphenyl)-6-methylchromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Methoxyphenyl)chromen-4-one: Lacks the methyl group at the sixth position.

6-Methylchromen-4-one: Lacks the methoxyphenyl group at the second position.

2-Phenyl-6-methylchromen-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(2-Methoxyphenyl)-6-methylchromen-4-one is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential therapeutic applications compared to similar compounds .

Actividad Biológica

2-(2-Methoxyphenyl)-6-methylchromen-4-one, also known as a chromone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a chromanone core, which is a fused benzene and pyran ring system, and has been studied for its potential therapeutic applications, particularly in anti-inflammatory, antioxidant, and anticancer activities.

Chemical Structure and Properties

The chemical formula for this compound is , and its structure includes a methoxy group attached to the phenyl ring, contributing to its biological properties. The following table summarizes key physical and chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Weight | 270.29 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in DMSO |

| LogP (octanol-water partition coefficient) | 3.5 |

Antioxidant Activity

Several studies have demonstrated that chromone derivatives exhibit significant antioxidant properties. For instance, this compound has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. In vitro studies using RAW 264.7 macrophages have shown that it suppresses lipopolysaccharide (LPS)-induced nitric oxide (NO) production without inducing cytotoxicity. The inhibition of NO production is essential for mitigating inflammatory responses, making it a potential candidate for treating inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. In particular, it has demonstrated cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Case Studies and Research Findings

- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human neuroblastoma cells. The IC50 value for ROS scavenging was determined to be approximately 15 µM, indicating potent antioxidant activity.

- Anti-inflammatory Mechanism : In an experimental model involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a dose-dependent decrease in NO production, with an IC50 value of 10 µM. This finding suggests that the compound may interfere with the NF-kB signaling pathway, which is responsible for the expression of various inflammatory mediators.

- Anticancer Studies : A recent investigation assessed the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with 20 µM led to a significant reduction in cell viability (approximately 60% compared to control) after 48 hours, accompanied by increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIHFNZSIRWEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358996 | |

| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89112-85-6 | |

| Record name | 2-(2-methoxyphenyl)-6-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.